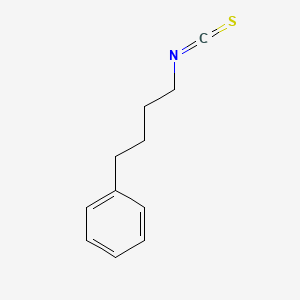

4-フェニルブチル イソチオシアネート

概要

説明

- 有機合成における重要な中間体として機能し、生化学分析にも応用されています .

- この化合物は、融点-21℃、沸点218℃の無色から淡黄色の液体として存在します。 水には不溶性ですが、アルコールやエーテルには可溶性です .

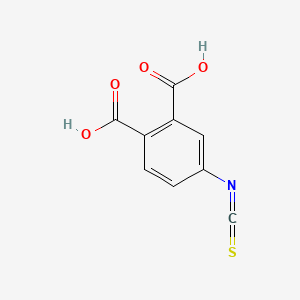

フェニルブチルイソチオシアネート: は、化学式CHNSの有機化合物です。

科学的研究の応用

Biology and Medicine:

作用機序

- フェニルブチルイソチオシアネートの効果の正確なメカニズムは、まだ十分に研究されていません。

- 細胞タンパク質と相互作用し、さまざまな経路に影響を与えると考えられています。

- その正確な分子標的を解明するためには、さらなる研究が必要です。

生化学分析

Biochemical Properties

4-Phenylbutyl isothiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of carcinogenesis. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), where 4-Phenylbutyl isothiocyanate inhibits NNK-induced lung tumors in mice . Additionally, 4-Phenylbutyl isothiocyanate has been shown to induce Phase II detoxifying enzymes, which play a crucial role in the detoxification of carcinogens .

Cellular Effects

4-Phenylbutyl isothiocyanate has been observed to inhibit the proliferation and viability of various cancer cell lines. For instance, it inhibits the growth of human renal carcinoma cells by causing cell cycle arrest in the G2/M phase and inducing apoptosis through the activation of caspase-3/7 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of histone deacetylases (HDACs), leading to epigenetic changes that promote cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 4-Phenylbutyl isothiocyanate exerts its effects through several mechanisms. It binds to sulfur-, nitrogen-, and oxygen-centered nucleophiles, such as the sulfhydryl group of cysteine, leading to the inhibition of enzyme activity . This compound also activates the c-Jun N-terminal kinase (JNK1) pathway, which is involved in the regulation of gene expression related to detoxification and apoptosis . Furthermore, 4-Phenylbutyl isothiocyanate inhibits the activity of histone deacetylases, resulting in increased acetylation of histones and the re-expression of tumor suppressor genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylbutyl isothiocyanate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 4-Phenylbutyl isothiocyanate induces apoptosis in a concentration- and time-dependent manner . Additionally, its stability and degradation have been assessed, showing that it remains active over extended periods, allowing for sustained biological effects .

Dosage Effects in Animal Models

The effects of 4-Phenylbutyl isothiocyanate vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

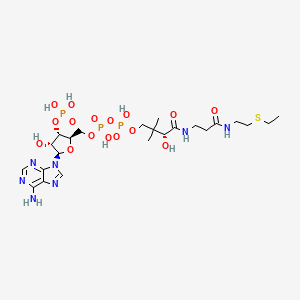

Metabolic Pathways

4-Phenylbutyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This compound also interacts with cytochrome P450 enzymes, which are involved in the metabolism and elimination of xenobiotics from the body . These interactions can affect metabolic flux and alter metabolite levels, contributing to its chemopreventive properties.

Transport and Distribution

Within cells and tissues, 4-Phenylbutyl isothiocyanate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as lipophilicity, which allows it to accumulate in specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of 4-Phenylbutyl isothiocyanate is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications, such as acetylation, may also play a role in directing 4-Phenylbutyl isothiocyanate to specific subcellular compartments, enhancing its biological effects .

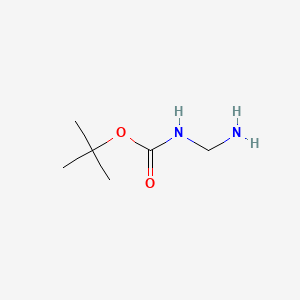

準備方法

合成経路:

反応条件:

工業生産:

化学反応の分析

一般的な試薬と条件:

主な生成物:

科学研究への応用

生物学と医学:

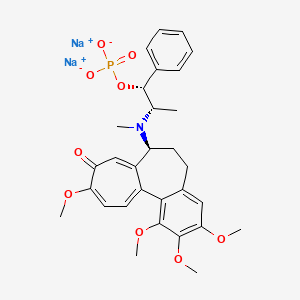

類似化合物との比較

- フェニルブチルイソチオシアネートは、その特殊な構造と反応性により独特です。

- 類似の化合物には、HPLCで使用されるフェニルイソチオシアネート(PITC)などの他のイソチオシアネートが含まれます .

特性

IUPAC Name |

4-isothiocyanatobutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQOLFAKKAMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210463 | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61499-10-3 | |

| Record name | (4-Isothiocyanatobutyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isothiocyanato-4-phenylbutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

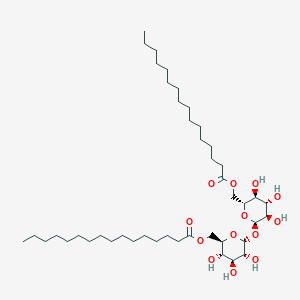

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。